N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide
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Overview
Description
N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide is a member of biphenyls.
Scientific Research Applications
Synthesis and Antibacterial Agents
N-[4-[4-(Ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide has been investigated in the synthesis of new benzenesulfonamides. For instance, a study synthesized a series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds showed effective biofilm inhibitory action against Escherichia coli and were evaluated for their cytotoxicity, indicating potential as less cytotoxic therapeutic agents (Abbasi et al., 2019).
Crystal Structure and Assembly
Another study focused on the crystal structure of arylsulfonamide para-alkoxychalcones, demonstrating the effect of the inclusion of a -CH2- group on the conformation and crystal structure. This research provides insights into how small molecular modifications can significantly impact the structural and crystallographic properties of these compounds (de Castro et al., 2013).
Synthesis of Apremilast
In the synthesis of Apremilast, a medication used for psoriasis, a derivative of this compound played a crucial role. The study highlighted an improved synthesis method for Apremilast, contributing to its potential for industrial production and clinical application (Shan et al., 2015).
Synthesis of Novel Therapeutic Agents
Research on N-substituted sulfonamides, derived from a similar compound, has been conducted to explore their potential as therapeutic agents. These compounds were characterized and screened for enzyme inhibitory activities, indicating their potential in therapeutic applications, especially in conditions like Alzheimer's disease (Abbasi et al., 2018).
Implications in Ethylene Oligomerization
The synthesis of phosphine-sulfonamide-derived palladium complexes, using a derivative of this compound, has shown significance in ethylene oligomerization. This research opens avenues for new catalyst designs in this field, highlighting the compound's versatility in industrial applications (Mote et al., 2021).
properties
Product Name |
N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide |
---|---|
Molecular Formula |
C18H24N2O6S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide |
InChI |
InChI=1S/C18H24N2O6S2/c1-5-27(21,22)19-15-9-7-13(11-17(15)25-3)14-8-10-16(18(12-14)26-4)20-28(23,24)6-2/h7-12,19-20H,5-6H2,1-4H3 |
InChI Key |
WCNQIIHWNXOJQB-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC)OC |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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